1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine
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Description
The compound “1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine” belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known to exhibit various biological activities and are used in the design of small molecules against several diseases .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves systematic structural optimization . The process includes the incorporation of a pyrimidine-fused heterocycle at a specific position of the pyrazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core. This core structure is critical for its biological activity .Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity . This results in the disruption of the JAK-STAT signaling pathway, leading to changes in cellular processes controlled by this pathway .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is responsible for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . The inhibition of JAK1 can therefore affect a wide range of cellular processes.
Pharmacokinetics
The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it has been designed to be well absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted safely . These properties impact the bioavailability of the compound, ensuring it reaches its target in the body .
Result of Action
The result of the compound’s action is the inhibition of JAK1, leading to the disruption of the JAK-STAT signaling pathway . This can lead to changes in cell growth and proliferation, and immune response . In vivo studies in mice and rats have shown that the compound exhibits desired efficacies in CIA and AIA models .
Future Directions
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-20-6-5-15-16(20)18-11-19-17(15)22-9-14(10-22)21-7-12-3-2-4-13(12)8-21/h5-6,11-14H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFZDISXYBWBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CC(C3)N4CC5CCCC5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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